4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0896247
InChI:
InChI=1S/C22H22N2O3S/c1-15(2)14-24-21(26)20(28-22(24)23-18-7-5-4-6-8-18)13-17-9-11-19(12-10-17)27-16(3)25/h4-13,15H,14H2,1-3H3/b20-13+,23-22?
SMILES:
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3
Molecular Formula:
C22H22N2O3S
Molecular Weight:
394.5 g/mol
4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate
CAS No.:
Cat. No.: VC0896247
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O3S |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | [4-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C22H22N2O3S/c1-15(2)14-24-21(26)20(28-22(24)23-18-7-5-4-6-8-18)13-17-9-11-19(12-10-17)27-16(3)25/h4-13,15H,14H2,1-3H3/b20-13+,23-22? |
| Standard InChI Key | KVHPHKDAVOPBHB-FTEWTSQZSA-N |
| Isomeric SMILES | CC(C)CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=NC3=CC=CC=C3 |
| SMILES | CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator